molecular formula C18H19N3S B4897406 5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No. B4897406
M. Wt: 309.4 g/mol
InChI Key: HMSSVVIQYLIOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique structure has led to interest in its potential applications. In

Scientific Research Applications

5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has been studied for its potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an anti-cancer agent, as well as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as reduce inflammation and oxidative stress in the brain. Additionally, this compound has been shown to increase the levels of certain neurotransmitters in the brain, which may have potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline in lab experiments is its unique structure, which may allow for the development of new drugs with improved efficacy and safety profiles. However, a limitation of this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the study of 5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline. One area of interest is in the development of new drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis method for this compound may be optimized to improve its availability for research purposes.
Conclusion:
In conclusion, 5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is a chemical compound that has shown promising results in scientific research. Its unique structure and potential therapeutic effects make it an interesting area of study for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is a complex process that involves several steps. The first step involves the reaction of 2-thiophenecarboxaldehyde with methylamine to form 2-(methylamino)thiophene. This intermediate is then reacted with 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid to form the desired compound.

properties

IUPAC Name

5,5,8,9-tetramethyl-3-thiophen-2-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-11-8-13-10-18(3,4)21-16(14(13)9-12(11)2)19-20-17(21)15-6-5-7-22-15/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSSVVIQYLIOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C3=NN=C(N3C(C2)(C)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,8,9-tetramethyl-3-thiophen-2-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline

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